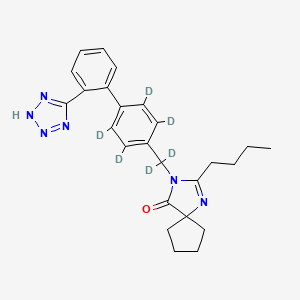
Irbesartan-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irbesartan-d6 is a deuterated form of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. The deuterated version, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stability and ability to provide more precise data.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan-d6 involves several key steps, including the formation of tetrazole from a secondary amide, N-alkylation, and debenzylation. The initial step involves the condensation of 4’-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-one hydrochloride using sodium hydride as a base and dimethyl formamide as the solvent . This is followed by tetrazole formation using tributyltin azide in xylene, and the final step involves the removal of the trityl group using aqueous hydrochloride in a methanol and tetrahydrofuran mixture .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of safer and more economical reagents, as well as purification methods that are commercially viable .
Chemical Reactions Analysis
Types of Reactions
Irbesartan-d6 undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using reagents like sodium hydride or tributyltin azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, tributyltin azide.
Major Products
The major products formed from these reactions include various intermediates that are crucial for the synthesis of this compound, such as 1-Benzyl-5-(4’-bromomethyl-biphenyl-2-yl)-1H-tetrazole .
Scientific Research Applications
Irbesartan-d6 is extensively used in scientific research for:
Pharmacokinetic Studies: Its deuterated nature allows for more precise tracking in metabolic studies.
Drug Development: Used in the development of new antihypertensive drugs.
Biological Research: Helps in understanding the interaction of angiotensin II receptor antagonists with biological systems.
Industrial Applications: Used in the formulation of more stable and effective pharmaceutical products
Mechanism of Action
Irbesartan-d6, like its non-deuterated counterpart, works by blocking the angiotensin II receptor (AT1 subtype) in tissues such as vascular smooth muscle and the adrenal gland. This prevents angiotensin II from binding to the receptor, thereby inhibiting vasoconstriction and the release of aldosterone. The result is a reduction in blood pressure and a decrease in the progression of diabetic nephropathy .
Comparison with Similar Compounds
Similar Compounds
- Losartan
- Valsartan
- Telmisartan
- Candesartan
- Olmesartan
Uniqueness
Irbesartan-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterparts. Additionally, it has a higher oral bioavailability and a longer half-life, making it more effective in lowering blood pressure .
Properties
Molecular Formula |
C25H28N6O |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-butyl-3-[dideuterio-[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D,17D2 |
InChI Key |
YOSHYTLCDANDAN-METDGUFKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC=CC=C2C3=NNN=N3)[2H])[2H])C([2H])([2H])N4C(=NC5(C4=O)CCCC5)CCCC)[2H] |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


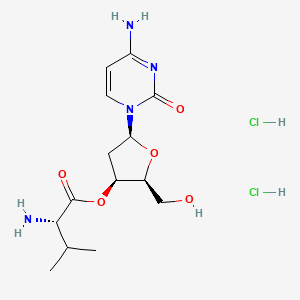

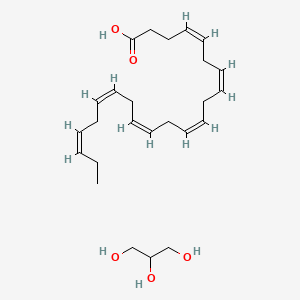
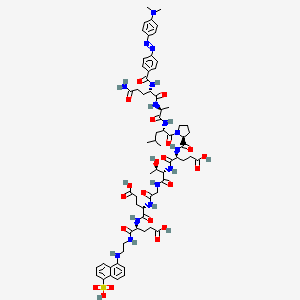
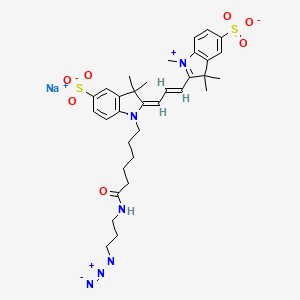
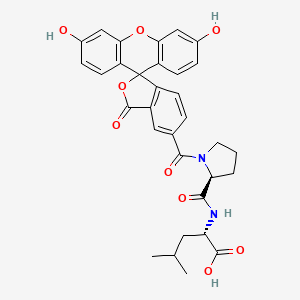
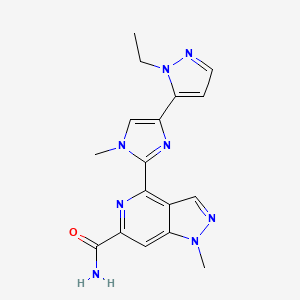
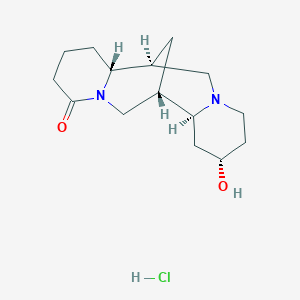
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
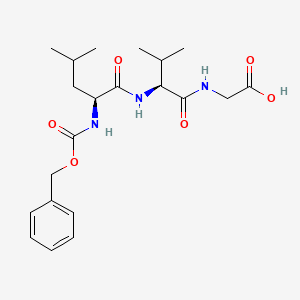


![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
pyrimidine-2,4-dione](/img/structure/B12392482.png)
